Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate
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Overview
Description
Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate is an organic compound with a complex structure that includes both benzoylamino and dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate typically involves the reaction of benzoyl chloride with methyl 2-amino-3-(dimethylamino)acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acrylates with various functional groups.
Scientific Research Applications
Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with biological macromolecules, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(dimethylamino)benzoate
- Methyl 2-(benzoylamino)acrylate
- Methyl 3-(dimethylamino)acrylate
Uniqueness
Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate is unique due to the presence of both benzoylamino and dimethylamino groups, which confer distinct reactivity and interaction profiles compared to similar compounds. This dual functionality makes it a versatile compound for various applications in synthetic and medicinal chemistry.
Properties
IUPAC Name |
methyl (Z)-2-benzamido-3-(dimethylamino)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-15(2)9-11(13(17)18-3)14-12(16)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,16)/b11-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLTUIYGIXNEOM-LUAWRHEFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)OC)NC(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)OC)\NC(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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